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Compound of Interest

Compound Name: Indolin-7-ol

CAS No.: 4770-38-1

Cat. No.: B1610412 Get Quote

Executive Summary
7-Hydroxyindoline (CAS: 2380-86-1) represents a privileged bicyclic scaffold in medicinal

chemistry, distinct from its oxidized counterpart, 7-hydroxyindole. While often utilized as an

oxidative dye precursor in cosmetic applications, its primary value in drug discovery lies in its

role as a pharmacophore for G-protein coupled receptor (GPCR) ligands—specifically P2Y1

antagonists—and cholinesterase inhibitors. This guide provides a rigorous analysis of its

physicochemical behavior, synthetic accessibility, and stability profiles, designed to support

lead optimization and process chemistry workflows.

Part 1: Molecular Architecture & Electronic
Properties
Structural Dynamics
Unlike the planar, aromatic indole system, 7-hydroxyindoline possesses a non-planar,

saturated C2-C3 bond (pyrrolidine ring fused to benzene). This saturation imparts significant

conformational flexibility, allowing the molecule to adopt "pucker" conformations that can be

critical for binding affinity in steric-sensitive pockets, such as the orthosteric site of the P2Y1

receptor.
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The molecule is amphoteric, featuring two ionizable centers:

The Indoline Nitrogen (N1): A secondary amine with reduced basicity compared to aliphatic

amines due to conjugation with the benzene ring, though significantly more basic than the

indole nitrogen.

The Phenolic Hydroxyl (O7): An acidic proton at the C7 position.

Key Insight: The proximity of the C7-hydroxyl group to the N1-nitrogen allows for an

intramolecular hydrogen bond (H-bond), which stabilizes the neutral form and influences

membrane permeability (LogP). This "pseudo-ring" formation can shield the polar heads,

potentially enhancing blood-brain barrier (BBB) penetration relative to isomers like 5-

hydroxyindoline.

Part 2: Physicochemical Profile[1][2]
The following parameters are synthesized from experimental data on 7-hydroxyindoline

derivatives and class-typical values for indoline scaffolds.

Table 1: Core Physicochemical Parameters
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Parameter Value / Range Technical Commentary

Molecular Weight 135.16 g/mol

Ideal fragment size for

fragment-based drug discovery

(FBDD).

CAS Number 2380-86-1
Distinct from 7-hydroxyindole

(CAS 2380-84-9).

pKa (Acidic) ~9.8 - 10.2 (Predicted)
Attributed to the C7-phenolic

hydroxyl group.

pKa (Basic) ~4.9 (Predicted)

Conjugate acid of the N1-

indoline. Lower than typical

amines (~10) due to aryl

conjugation.

LogP (Oct/Water) 1.2 - 1.6 (Estimated)

Moderate lipophilicity;

amenable to oral bioavailability

optimization.

Solubility pH-Dependent

High solubility in acidic (pH <

4) and basic (pH > 11) media;

low solubility at isoelectric

point (pH ~7.5).

Topological Polar Surface Area

(TPSA)
~32 Å²

Favorable for CNS penetration

(Rule of Thumb: TPSA < 90

Å²).

Stability & Reactivity Profile
Oxidative Instability: The most critical handling requirement for 7-hydroxyindoline is its

susceptibility to oxidative dehydrogenation.

Mechanism: In the presence of air or mild oxidants, the indoline core rapidly oxidizes to the

aromatic 7-hydroxyindole. Further oxidation can lead to the formation of quinone-imine

species, which are highly reactive electrophiles (Michael acceptors) capable of covalent

protein binding.
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Protocol Implication: All synthesis and storage must occur under an inert atmosphere

(Argon/Nitrogen). Solutions should be prepared fresh and protected from light.

Part 3: Synthetic Pathways & Protocols
Two primary routes exist for accessing the 7-hydroxyindoline scaffold: the reductive approach

(standard) and the benzyne cyclization (advanced).

Method A: Reduction of 7-Hydroxyindole
This is the most common laboratory-scale method, utilizing sodium cyanoborohydride to

selectively reduce the C2-C3 double bond without affecting the benzene ring.

Protocol:

Dissolution: Dissolve 7-hydroxyindole (1.0 eq) in glacial acetic acid (AcOH) at 15°C.

Reduction: Slowly add NaBH₃CN (3.0 eq) portion-wise to prevent excessive exotherm.

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Note: Indoline spots

typically stain blue/purple with ninhydrin, unlike indoles).

Workup: Quench with water, neutralize with NaOH (to pH ~9), and extract with ethyl acetate.

Purification: Flash chromatography (Hexane/EtOAc). Note: Perform rapidly to minimize

oxidation.

Method B: Benzyne-Mediated Cyclization
For generating 7-substituted indolines with high diversity, a benzyne cascade reaction is

superior. This involves the generation of a benzyne intermediate which undergoes

intramolecular cyclization.[1]

Visualization: Synthetic Logic & Redox Relationship
The following diagram illustrates the redox relationship and synthetic flow.
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Caption: Redox cycle showing the reductive synthesis of 7-hydroxyindoline and its oxidative

degradation pathways.

Part 4: Applications in Drug Discovery[4]
P2Y1 Receptor Antagonists (Antiplatelet Agents)
The 7-hydroxyindoline scaffold serves as a critical bioisostere in the development of P2Y1

antagonists (e.g., BMS-884775).[2]

Mechanism: The scaffold mimics the adenosine ribose ring's interactions while the 7-

hydroxyl group provides a handle for H-bonding with receptor residues (e.g., Tyr or Ser in the

binding pocket).

SAR Insight: Substitution at the C4 position of the indoline ring with aryl groups significantly

enhances potency. The 7-OH group is often essential for maintaining the correct orientation

of the molecule within the hydrophobic pocket.

Acetylcholinesterase (AChE) Inhibitors
Derivatives of 7-hydroxyindoline (e.g., carbamate derivatives) have shown dual activity:

Inhibition: The carbamate moiety interacts with the catalytic triad of AChE.

Antioxidant: The 7-hydroxyindoline core acts as a radical scavenger, providing

neuroprotection against oxidative stress in Alzheimer's models.

Visualization: Structure-Activity Relationship (SAR)
Workflow
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This diagram outlines the strategic modification of the scaffold for P2Y1 antagonism.
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Caption: SAR optimization strategy transforming the 7-hydroxyindoline core into a potent P2Y1

antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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